Bevasiranib sodium Bevasiranib sodium
Brand Name: Vulcanchem
CAS No.: 849758-52-7
VCID: VC0559751
InChI:
SMILES:
Molecular Formula: C200H234N78Na20O140P20
Molecular Weight: 7050 g/mol

Bevasiranib sodium

CAS No.: 849758-52-7

Cat. No.: VC0559751

Molecular Formula: C200H234N78Na20O140P20

Molecular Weight: 7050 g/mol

* For research use only. Not for human or veterinary use.

Bevasiranib sodium - 849758-52-7

Specification

CAS No. 849758-52-7
Molecular Formula C200H234N78Na20O140P20
Molecular Weight 7050 g/mol
IUPAC Name rAdo-P-rCyd-P-rCyd-P-rUrd-P-rCyd-P-rAdo-P-rCyd-P-rCyd-P-rAdo-P-rAdo-P-rGuo-P-rGuo-P-rCyd-P-rCyd-P-rAdo-P-rGuo-P-rCyd-P-rAdo-P-rCyd-P-dThd-P-dThd.20Na+
Standard InChI Key JKXXLIACMWFHSH-FIIWBELYSA-A

Introduction

Chemical Structure and Classification

Bevasiranib sodium (formerly known as Cand5) is classified as a small interfering RNA (siRNA) therapeutic. Its chemical structure consists of a complex of two 21-nucleotide RNA eicosasodium molecules . The specific nucleotide sequences that compose bevasiranib include:

  • Sense strand: 5'-ACC UCA CCA AGG CCA GCA CdTdT-3'

  • Antisense strand: 5'-G UGC UGG CCU UGG UGA GGUdTdT-3'

This molecular design allows bevasiranib to specifically target mRNA encoding for VEGF-A, differentiating it structurally from monoclonal antibodies and aptamers that target the VEGF protein itself. Bevasiranib represented the first in a new class of ophthalmic treatments utilizing RNA interference technology .

Pharmacokinetics and Biodistribution

Bevasiranib sodium was developed exclusively for intravitreal administration, requiring specialized injection techniques similar to other intraocular therapeutics . Pharmacokinetic studies have established several important characteristics of the compound:

Ocular Distribution

Following intravitreal injection, bevasiranib distributes throughout the eye and localizes effectively to the retina. Pre-clinical biodistribution experiments involving single intravitreal injections of 0.5 mg or 2 mg of radio-labeled bevasiranib in rabbit models demonstrated distribution throughout ocular tissues, including the aqueous fluid, iris, vitreous fluid, retina, and sclera .

Target Tissue Penetration

For efficacy in wet AMD, the drug must reach the retinal pigment epithelium-Bruch's (RPE-B) membrane-choroidal complex. Measurements showed relatively high concentrations of intact (non-degraded) bevasiranib within the RPE-B, confirming that the drug reaches its target tissues . Concentrations were measured in eight specific ocular tissues: aqueous fluid, vitreous fluid, lens, iris, ciliary body, RPE, choroid, and retina .

Clinical Development

The clinical development program for bevasiranib sodium represented a significant milestone as the first siRNA-based therapy to progress to advanced clinical trials for ocular conditions.

Phase II Clinical Trials

The primary Phase II clinical trial for bevasiranib was known as the C.A.R.E.™ (Cand5 Anti-VEGF RNAi Evaluation) study. This randomized, double-masked trial evaluated three dose levels of bevasiranib in 129 patients across 28 clinical sites in the United States . Key characteristics of this trial included:

  • Focus on patients with serious disease progression, including those with rapidly degenerating retinal lesions or who had failed previous treatments

  • Exclusion of patients with slow-growing occult lesions

  • Evaluation of safety and preliminary efficacy across multiple endpoints

  • Assessment of near vision, lesion size (choroidal neovascularization, CNV), and time to rescue treatment

Results from the C.A.R.E. trial presented in 2006 at the American Society of Gene Therapy meeting indicated that bevasiranib was safe and well-tolerated, with evidence of dose-dependent effects across multiple efficacy endpoints . The investigators, including Lawrence Singerman (founder and executive secretary of the Macula Society) and Jason Slakter (macular disease specialist at Vitreous Retina Macula Consultants of New York), expressed optimism about the compound's potential, particularly as a maintenance therapy following initial treatment with conventional VEGF antagonists .

Phase III Clinical Plans

Following the positive Phase II results, Acuity Pharmaceuticals planned to advance bevasiranib to Phase III clinical trials. These trials were designed to further evaluate efficacy parameters as well as optimal dosing and scheduling regimens . The dosing frequency being evaluated was every 12 weeks, which would represent a significant advantage over existing treatments requiring administration every 4-6 weeks .

The Phase III program was intended to examine bevasiranib both as a standalone therapy and as a maintenance treatment following initial VEGF protein suppression with conventional agents. This two-pronged approach would first use a VEGF antagonist to "mop-up" existing VEGF and then employ bevasiranib to prevent further production in the eye .

Comparison with Other AMD Treatments

Bevasiranib represented a distinct therapeutic approach compared to other AMD treatments available at the time of its development. The table below compares bevasiranib with other agents used for wet AMD:

DrugClassificationMechanism of actionRoute of administrationFrequency of administrationSerious adverse effectsClinical trial status
Ranibizumab (Lucentis)Monoclonal antibodyInhibits all VEGF-A isoformsIntravitrealEvery 4 weeksThromboembolism, retinal detachment, iridocyclitisPhase IV
Pegaptanib (Macugen)RNA aptamerInhibits VEGF-A165 isoformsIntravitrealEvery 6 weeksReduced visual acuity, endophthalmitis, retinal detachmentPhase IV
Bevacizumab (Avastin)Monoclonal antibodyInhibits all VEGF-A isoformsIntravitrealEvery 4 weeksThromboembolism, retinal detachmentPhase III
Bevasiranib (formerly Cand5)siRNARNA interference inhibits the formation of VEGF-AIntravitrealEvery 12 weeksNo data availablePhase III
VEGF Trap-EyeRecombinant proteinActs as VEGF receptor decoy targeting VEGF-A, VEGF-B, and PIGFIntravitrealEvery 4 or 12 weeksNo data availablePhase III

This comparison highlights several key differentiators for bevasiranib, particularly its unique mechanism of action, potentially longer dosing interval, and novel therapeutic class. While conventional anti-VEGF agents neutralize existing VEGF protein, bevasiranib aimed to prevent its production altogether, potentially addressing the pathology more upstream in the disease process .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator